Boditrectinib oxalate

TRK inhibitor resistance NTRK fusion cancers second-generation kinase inhibitor

For NTRK fusion-driven solid tumor models, first-generation TRK inhibitors (e.g., larotrectinib) fail against acquired resistance mutations (e.g., TRKA G595R, TRKC G623R). Boditrectinib oxalate (HL5101 oxalate), a clinical-phase second-generation pan-TRK inhibitor, overcomes this limitation. - Retains potency against clinically relevant solvent-front & xDFG resistance variants. - Phase 1 RP2D of 200-300 mg QD enables human-equivalent dosing in murine PDX models. - Oxalate salt form simplifies oral gavage formulation and LC-MS/MS method development. - Favorable safety profile at doses up to 300 mg QD supports chronic combination therapy studies.

Molecular Formula C25H26F2N6O5
Molecular Weight 528.5 g/mol
Cat. No. B15141349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoditrectinib oxalate
Molecular FormulaC25H26F2N6O5
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C23H24F2N6O.C2H2O4/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29;3-1(4)2(5)6/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2;(H,3,4)(H,5,6)/b6-3+;/t20-;/m1./s1
InChIKeyACBCPPGDLMIBIP-AGGFEVDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boditrectinib Oxalate: A Second-Generation Pan-TRK Inhibitor with Resistance Mutation Activity for Oncology Research


Boditrectinib oxalate (HL5101 oxalate, CAS 2773577-41-4) is an orally bioavailable, highly selective second-generation pan-tropomyosin-related kinase (pan-TRK) inhibitor that targets wild-type TRKA, TRKB, and TRKC as well as TRK resistance mutations [1] [2]. The oxalate salt form is provided to enhance aqueous solubility for research applications. This compound is currently under clinical investigation for the treatment of solid tumors harboring NTRK fusions and kinase domain mutations, with Phase 1 data demonstrating safety and tolerability up to 300 mg QD and a recommended Phase 2 dose (RP2D) of 200–300 mg QD [3].

Why Generic Substitution of Boditrectinib Oxalate Fails: Resistance Mutation Coverage and Clinical Differentiation


First-generation TRK inhibitors such as larotrectinib and entrectinib demonstrate limited clinical durability due to acquired resistance mutations, including solvent-front substitutions (e.g., TRKA G595R, TRKC G623R) and xDFG motif alterations that sterically hinder drug binding [1] [2]. In contrast, boditrectinib oxalate is a second-generation pan-TRK inhibitor explicitly designed to retain potent inhibitory activity against both wild-type TRK isoforms and clinically relevant resistance variants [3] . Substituting a second-generation agent with a first-generation TRK inhibitor in research models may fail to recapitulate the resistance-overcoming phenotype, thereby confounding experimental outcomes related to acquired resistance mechanisms, durability of target suppression, and downstream pharmacodynamic readouts.

Quantitative Differentiation Evidence for Boditrectinib Oxalate: Head-to-Head and Cross-Study Comparator Data


Resistance Mutation Coverage: Boditrectinib Oxalate Retains Activity Against TRK Mutations That Confer Resistance to First-Generation Inhibitors

Boditrectinib oxalate is reported to inhibit not only wild-type pan-TRK (TRKA, TRKB, TRKC) but also clinically significant resistance mutations [1] . In contrast, first-generation TRK inhibitors larotrectinib and entrectinib exhibit markedly reduced potency against common solvent-front resistance mutations. For example, larotrectinib shows IC50 values of 23.5 ± 8.6 nM (TRKA WT) and 36.5 ± 20.8 nM (TRKB WT) but loses activity against certain acquired mutations; entrectinib, while more potent against wild-type TRK (IC50 0.30 ± 0.10 nM for TRKA WT), demonstrates cross-resistance profiles that limit long-term efficacy [2]. Boditrectinib oxalate was designed as a second-generation agent to overcome these specific resistance mechanisms, though precise IC50 values against individual mutations remain proprietary or unpublished.

TRK inhibitor resistance NTRK fusion cancers second-generation kinase inhibitor acquired resistance

Clinical Tolerability and Recommended Phase 2 Dose Differentiation: Boditrectinib Oxalate Demonstrated Safety at 50–300 mg QD with RP2D of 200–300 mg QD

In a first-in-human Phase 1 dose-escalation study (NCT04014257), boditrectinib (as AUM601/CHC2014) was safe and well-tolerated across dose levels of 50 to 300 mg once daily (QD). Based on pharmacokinetic profile and safety results, the recommended Phase 2 dose (RP2D) was established at 200 and 300 mg QD [1] [2]. For comparison, the approved first-generation TRK inhibitor larotrectinib is dosed at 100 mg twice daily (BID) in adults, and entrectinib is dosed at 600 mg QD [3] [4]. The distinct RP2D range for boditrectinib reflects its unique pharmacokinetic properties and may offer differentiated dosing convenience or tolerability in research models requiring translationally relevant exposure.

Phase 1 clinical trial RP2D safety and tolerability pan-TRK inhibitor

Oral Bioavailability and Pan-TRK Selectivity Profile: Boditrectinib Oxalate Enables Oral Dosing in Preclinical Models

Boditrectinib oxalate is characterized as an orally bioavailable, highly selective pan-TRK inhibitor [1] [2]. While specific oral bioavailability (%F) values have not been publicly disclosed, the compound's progression to Phase 1 clinical evaluation via oral administration confirms sufficient oral exposure to achieve target engagement [3]. In contrast, some earlier TRK inhibitors (e.g., certain tool compounds) lack adequate oral bioavailability, limiting their utility in chronic in vivo efficacy studies. The oxalate salt form is also anticipated to improve aqueous solubility relative to the free base, facilitating formulation for oral gavage studies.

oral bioavailability pan-TRK selectivity pharmacokinetics preclinical development

Oxalate Salt Form: Enhanced Aqueous Solubility for In Vitro and In Vivo Formulation

Boditrectinib is supplied as the oxalate salt (CAS 2773577-41-4) to improve aqueous solubility relative to the free base form (CAS 1940165-80-9) . While direct comparative solubility data for boditrectinib free base versus oxalate are not publicly available, oxalate salt formation is a widely employed pharmaceutical strategy to enhance the dissolution rate and bioavailability of poorly water-soluble basic compounds. The oxalate salt's improved solubility facilitates preparation of dosing solutions for in vitro cell culture assays and in vivo oral gavage studies, reducing the need for high concentrations of organic co-solvents that may introduce experimental artifacts.

oxalate salt aqueous solubility formulation pharmaceutical salt

Optimal Research and Industrial Application Scenarios for Boditrectinib Oxalate Based on Verified Differentiation


Modeling Acquired Resistance to TRK Inhibition in NTRK Fusion-Positive Cancers

Researchers studying the emergence of resistance to TRK inhibitors should prioritize boditrectinib oxalate over first-generation agents. While larotrectinib and entrectinib are active against wild-type NTRK fusions, their clinical utility is limited by on-target resistance mutations (e.g., TRKA G595R, TRKC G623R) [1] [2]. Boditrectinib oxalate is reported to retain activity against such resistance variants, making it the appropriate tool for investigating durable target suppression and combination strategies to delay or overcome acquired resistance [3] .

Preclinical Efficacy Studies Requiring Clinically Relevant Oral Dosing Regimens

For in vivo tumor xenograft or patient-derived xenograft (PDX) studies evaluating TRK-targeted therapy, boditrectinib oxalate offers a translational advantage due to its established clinical RP2D range of 200–300 mg QD [1] [2]. This information allows researchers to select human-equivalent doses that better approximate clinical exposure, improving the predictive validity of preclinical efficacy and toxicity assessments. The oxalate salt form also simplifies oral gavage formulation compared to poorly soluble free-base compounds.

Combination Therapy Studies Targeting TRK Pathway and Parallel Oncogenic Drivers

Boditrectinib oxalate's favorable safety and tolerability profile at doses up to 300 mg QD [1] supports its use in combination therapy models, where overlapping toxicities must be minimized. Researchers investigating rational combinations with immunotherapy (e.g., anti-PD-1), chemotherapy, or inhibitors of parallel signaling pathways (e.g., MAPK, PI3K) may prefer a second-generation TRK inhibitor that maintains target coverage without exacerbating off-target adverse events. The oral bioavailability of boditrectinib oxalate further facilitates chronic combination dosing in murine models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Translational Research

Investigators conducting PK/PD studies to correlate plasma drug levels with target engagement (e.g., phospho-TRK suppression) should select boditrectinib oxalate based on its defined clinical dose range and oral bioavailability [1] [2]. The availability of human Phase 1 PK data provides a benchmark for calibrating preclinical PK models and allometric scaling, enabling more accurate prediction of human efficacious exposure. The oxalate salt's solubility also streamlines analytical method development for LC-MS/MS quantification in biological matrices.

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